2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid
Description
“2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid” is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 4-position enables further functionalization, such as amide bond formation or salt generation. This scaffold is significant in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors, where rigid bicyclic frameworks enhance metabolic stability and target binding affinity .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOINSQCZOTTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-48-3 | |
| Record name | 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid, also known by its CAS number 1314394-96-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that derivatives of pyrrole, including this compound, exhibit various biological activities such as:
- Anticancer Activity : Several studies have shown that pyrrole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the cytotoxic effects of synthesized pyrrole derivatives against HepG2 and EACC cell lines, demonstrating promising results in inhibiting cell proliferation and promoting apoptotic pathways .
- Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound have shown significant radical scavenging activity .
- Anti-inflammatory Effects : Research on related pyrrole compounds has indicated their potential to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of novel pyrrole derivatives, including this compound. The research utilized a resazurin assay to evaluate cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting effective anticancer potential .
Case Study 2: Antioxidant Activity
In a comparative study on antioxidant properties, the compound was evaluated alongside other pyrrole derivatives using the DPPH assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant capabilities .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that derivatives of octahydrocyclopenta[c]pyrrole compounds exhibit significant anticancer properties. For example, modifications to the tBOC group can enhance the selectivity and efficacy of these compounds against specific cancer cell lines. Researchers have synthesized various analogs and tested their cytotoxicity, revealing promising results against breast and prostate cancer cells.
Neuroprotective Effects:
Research has also highlighted the potential neuroprotective effects of tBOC-octahydrocyclopenta[c]pyrrole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress.
Organic Synthesis
Building Block in Synthesis:
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing heterocycles. Its unique structural features allow for the formation of various derivatives through standard organic reactions such as nucleophilic substitution, cyclization, and functional group transformations.
Case Study: Synthesis of Novel Heterocycles
A notable case study involved the synthesis of a novel class of heterocycles using tBOC-octahydrocyclopenta[c]pyrrole as a precursor. The reaction conditions were optimized to yield high-purity products with significant yields, demonstrating the compound's utility in developing new pharmaceuticals.
Comparison with Similar Compounds
(1) Ring Saturation and Conformation
(2) Functional Group Positioning
- The 4-carboxylic acid in the target compound contrasts with 7- or 8-positioned acids in spiro analogs (Table 1), which may influence hydrogen-bonding interactions and spatial orientation in target binding .
- The 5-oxo group in CAS 146231-54-1 introduces a polar ketone, increasing reactivity toward nucleophiles compared to the carboxylic acid in the target compound .
(4) Physicochemical Properties
- Solubility : The octahydro structure may improve aqueous solubility over spirocyclic systems due to reduced hydrophobicity.
- Stability : The fully saturated core enhances oxidative stability compared to ketone-containing analogs (e.g., CAS 146231-54-1), which may degrade under strong basic conditions .
Research Implications
- The target compound’s bicyclic rigidity and carboxylic acid make it a candidate for fragment-based drug discovery , particularly in optimizing pharmacokinetic profiles of protease inhibitors.
- Structural differences from spirocyclic analogs (e.g., ring size, functional group placement) suggest divergent applications in targeting enzymes with deep binding pockets .
Notes
Data Limitations : Direct references to “this compound” are absent in the provided evidence. Comparisons are drawn from structurally related compounds.
Synthetic Pathways : Methods for analogous bicyclic systems (e.g., cyclization, Boc protection, carboxylation) are inferred from EP 4 374 877 A2 and PharmaBlock’s spirocyclic derivatives .
Preparation Methods
Core Reaction Pathway
The primary synthetic route, as detailed in patents CN102167680B and CN102167680A, involves a two-step process starting from N-Boc-protected octahydrocyclopenta[c]pyrrole (III ). The sequence leverages low-temperature lithiation followed by carboxylation or esterification:
-
Deprotonation and Chiral Induction :
The α-hydrogen at the 2-position of the pyrrole ring is abstracted using a strong lithium base (e.g., s-butyllithium) in the presence of a chiral ligand. This step generates a lithiated intermediate with defined stereochemistry. -
Electrophilic Quenching :
The intermediate reacts with carbon dioxide (for carboxylic acid formation) or ethyl chloroformate (for ester derivatives), installing the carboxyl group at the 2-position while retaining the Boc-protected amine.
Reaction Formula :
Solvent Selection
Non-polar ether solvents are optimal for lithiation:
Chiral Ligands
The choice of ligand dictates enantiomeric excess (ee):
Temperature and Time
-
Lithiation : Conducted at -78°C for 2–3 hours to prevent racemization.
-
Carboxylation : CO₂ gas is bubbled through the solution at -78°C for 30 minutes, followed by gradual warming to room temperature.
Experimental Protocols and Yield Optimization
Representative Procedure from Patent CN102167680B
Starting Material :
-
N-Boc octahydrocyclopenta[c]pyrrole (III ): 2.0 mmol
-
Solvent: MTBE (20 mL)
-
Chiral ligand: (+)-Tocosamine (0.56 g, 1.1 equiv)
-
Base: s-BuLi (1.4 M in cyclohexane, 2.1 mL, 1.05 equiv)
Steps :
-
Dissolve III and ligand in MTBE; cool to -78°C.
-
Add s-BuLi dropwise; stir for 3 hours.
-
Introduce CO₂ gas for 30 minutes.
-
Warm to room temperature; acidify with HCl (pH 2–3).
-
Extract with ethyl acetate, dry (Na₂SO₄), and purify via silica chromatography.
Yield : 0.33 g (79%) of IV as a white solid.
Comparative Data for Solvent and Ligand Effects
| Solvent | Ligand | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| MTBE | (+)-Tocosamine | -78 | 79 | 92 |
| THF | (+)-Tocosamine | -78 | 68 | 85 |
| Dioxane | (+)-3-Methyl-diazocine | -50 | 72 | 89 |
Mechanistic Insights and Stereochemical Control
Lithiation Dynamics
The pyrrole’s α-hydrogen is acidic (pKa ~24 in THF), enabling deprotonation by s-BuLi. The chiral ligand coordinates to lithium, creating a rigid transition state that biases facial selectivity during carboxylation. Computational studies suggest the ligand’s pyridine nitrogen directs CO₂ insertion via a six-membered cyclic transition state.
Side Reactions and Mitigation
-
Over-lithiation : Excess s-BuLi or prolonged reaction times lead to di-anion formation, causing dimerization. Mitigated by strict stoichiometry (1.05 equiv base).
-
Racemization : Warming above -50°C before quenching reduces ee. Rapid CO₂ addition and cold quenching preserve stereochemistry.
Alternative Approaches and Limitations
Esterification via Ethyl Chloroformate
Substituting CO₂ with ethyl chloroformate yields the ethyl ester derivative, which requires hydrolysis to the carboxylic acid. While this step adds complexity, it avoids handling gaseous CO₂ in industrial settings.
Example :
Limitations of Current Methods
-
Cost of Chiral Ligands : (+)-Tocosamine synthesis involves multi-step resolution, increasing production costs.
-
Cryogenic Conditions : Energy-intensive cooling to -78°C complicates scale-up.
Q & A
Q. What are the common synthetic routes for preparing 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid, and what methodological considerations are critical?
The synthesis typically involves constructing the bicyclic core followed by functionalization. A prominent method employs palladium-catalyzed reactions to assemble the cyclopenta[c]pyrrole scaffold, with subsequent introduction of the tert-butoxycarbonyl (Boc) protective group . Key considerations include:
- Stereochemical control : Use chiral catalysts or enantioselective conditions to ensure the desired (3aR,4R,6aR) configuration .
- Protection strategies : The Boc group is introduced to protect the amine functionality, requiring anhydrous conditions to avoid premature deprotection .
- Workup : Purification via column chromatography or recrystallization is essential to isolate the carboxylic acid form .
Q. What structural features of this compound are critical for its potential therapeutic applications?
The compound’s bicyclic framework (cyclopenta[c]pyrrole) and stereochemistry enable conformational rigidity, which enhances target binding specificity in drug discovery . The Boc group improves solubility and stability during synthetic workflows, while the carboxylic acid moiety allows for further derivatization (e.g., amide coupling) .
Q. Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| Stereochemistry | (3aR,4R,6aR) configuration | |
| SMILES Notation | [H][C@]12CCC@H[C@@]1([H])CN(C(=O)OC(C)(C)C)C2 | |
| Key Functional Groups | Carboxylic acid, Boc-protected amine |
Q. Which analytical techniques are most reliable for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate stereochemistry and functional group integrity .
- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular ion peaks and detects impurities .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological interactions?
The (3aR,4R,6aR) configuration dictates spatial orientation of the carboxylic acid and Boc groups, affecting:
- Enzyme binding : Stereochemical mismatches can reduce affinity for target proteins .
- Reaction pathways : Steric hindrance may slow nucleophilic substitutions at the pyrrolidine nitrogen .
Methodological Tip : Use chiral HPLC or circular dichroism (CD) to monitor stereochemical integrity during synthetic steps .
Q. What strategies optimize reaction conditions for functionalizing the carboxylic acid moiety?
- Activation : Convert the carboxylic acid to an acyl chloride (using SOCl₂) or mixed anhydride for nucleophilic acyl substitutions .
- Coupling Reagents : Employ carbodiimides (e.g., EDC) with HOBt to form amides or esters .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophile reactivity while maintaining Boc group stability .
Q. What challenges arise in characterizing the compound’s physicochemical properties, and how are they addressed?
- pKa Determination : Computational tools (e.g., JChem) predict acidic/basic behavior (calculated pKa ≈ 3.6 for the carboxylic acid) .
- Solubility : Low aqueous solubility (common for bicyclic structures) necessitates co-solvents like DMSO for in vitro assays .
- Stability : The Boc group hydrolyzes under acidic conditions; monitor via TLC or LC-MS during storage .
Q. Table 2: Advanced Analytical Techniques and Applications
Contradictions and Knowledge Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
